RCS-4
Overview
Description
RCS-4 (exempt preparation) is a synthetic cannabinoid that is structurally similar to known cannabinoids. It is often used as an analytical reference standard in forensic and toxicology research. The compound is known by its formal name, (4-methoxyphenyl)(1-pentylindol-3-yl)methanone, and has a molecular formula of C21H23NO2 . It has been found in various herbal incense products and is regulated as a Schedule I compound in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCS-4 involves the reaction of 1-pentylindole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated systems and high-throughput techniques ensures consistent production of the compound. The final product is often formulated as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
RCS-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, carboxylated, and substituted analogs .
Scientific Research Applications
RCS-4 is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for the identification and quantification of synthetic cannabinoids in forensic samples.
Biology: To study the interaction of synthetic cannabinoids with cannabinoid receptors in the brain.
Medicine: Research into the potential therapeutic effects and toxicological profiles of synthetic cannabinoids.
Industry: Quality control and assurance in the production of herbal incense products
Mechanism of Action
RCS-4 exerts its effects by acting as a potent agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids like tetrahydrocannabinol. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .
Comparison with Similar Compounds
RCS-4 is part of a class of synthetic cannabinoids that includes several similar compounds, such as:
- RCS-2
- RCS-3
- RCS-2-C4
- RCS-3-C4
- This compound-C4
These compounds share a similar core structure but differ in their side chains and functional groups. This compound is unique in its specific substitution pattern, which contributes to its distinct pharmacological profile. Compared to its analogs, this compound has shown potent agonist activity at both CB1 and CB2 receptors .
Properties
IUPAC Name |
(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCYJKDWRUIFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158820 | |
Record name | RCS-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL | |
Record name | RCS-4 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
1345966-78-0 | |
Record name | RCS 4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345966-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RCS-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RCS-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1345966-78-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | RCS-4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6911BZ2UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | RCS-4 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary target of RCS-4?
A1: this compound acts as a potent agonist of the cannabinoid type I receptor (CB1), primarily found in the central nervous system. [] This interaction is responsible for the psychoactive effects associated with this compound consumption.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C21H23NO2, and its molecular weight is 321.41 g/mol. []
Q3: Is there spectroscopic data available for this compound?
A3: Yes, researchers have reported ultraviolet (UV) spectra, nuclear magnetic resonance (NMR) data, and mass spectral data for this compound. These data are crucial for the identification and characterization of this compound in various matrices. [, ]
Q4: How does the structure of this compound contribute to its activity?
A4: this compound's structure, featuring an indole ring, a pentyl chain, and a methoxybenzoyl group, is crucial for its interaction with CB1 receptors. Modifications to these structural elements can significantly impact its binding affinity, potency, and selectivity. [, ]
Q5: What happens when the structure of this compound is modified?
A5: Even slight structural modifications, like changing the position of the methoxy group, can lead to changes in binding affinity to cannabinoid receptors. For example, the positional isomer of this compound, (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (compound 1 in the referenced study), has shown different binding affinity compared to this compound. []
Q6: Are there any strategies to improve the stability of this compound in formulations?
A6: While specific formulation strategies haven't been extensively reported for this compound, researchers and pharmaceutical scientists could explore various approaches to enhance its stability, solubility, and bioavailability. These strategies may include using appropriate excipients, developing specific drug delivery systems, or modifying the chemical structure to improve stability.
Q7: What is the ADME profile of this compound?
A7: Research indicates that this compound is rapidly metabolized in the body, with its metabolites being the primary target for detection in urine analysis. [, , , ] Parent this compound is rarely found in urine samples, highlighting its extensive metabolism. [, ] More detailed studies on absorption, distribution, metabolism, and excretion are needed to fully understand the pharmacokinetic profile of this compound.
Q8: What is the duration of detection for this compound metabolites in urine?
A8: The detectability of specific this compound metabolites in urine varies. For instance, the glucuronides of the N-hydroxypentyl and hydroxy-methoxyphenyl metabolites can be detected for at least 6 hours post-administration, while the glucuronides of the O-demethyl-hydroxy metabolites are detectable for approximately 4 hours. []
Q9: What in vitro models have been used to study this compound?
A9: Researchers have utilized human hepatocyte cultures to investigate the metabolism of this compound. [, , ] These in vitro models provide valuable insights into the metabolic pathways and potential biomarkers for detecting this compound consumption.
Q10: What analytical techniques are commonly employed for this compound detection and quantification?
A10: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with high-resolution mass spectrometry (HR-MS), are widely used for the identification and quantification of this compound and its metabolites in various matrices. [, , , , , , ]
Q11: Have analytical methods for this compound been validated?
A11: Yes, researchers and analytical laboratories have developed and validated various methods for this compound analysis in biological matrices, including urine and serum. These methods typically undergo rigorous validation procedures to ensure accuracy, precision, specificity, and sensitivity for reliable detection and quantification of this compound and its metabolites. [, , , ]
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